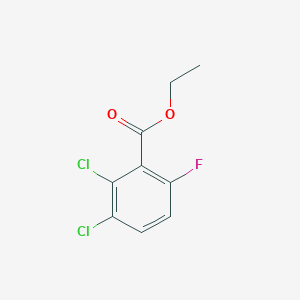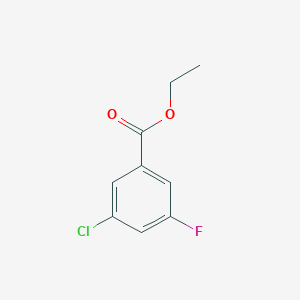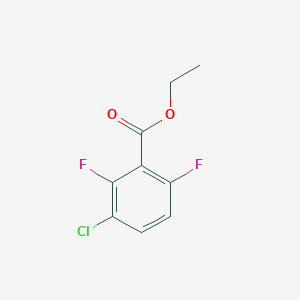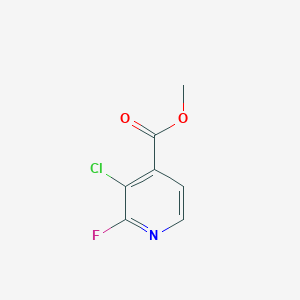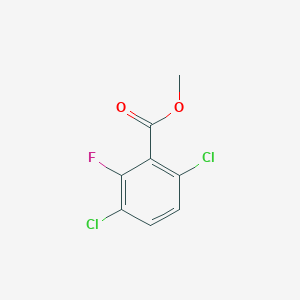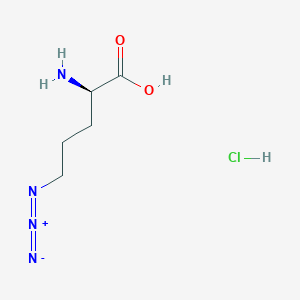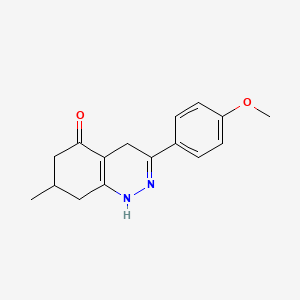![molecular formula C14H10BrClN2 B6341326 6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine CAS No. 910617-51-5](/img/structure/B6341326.png)
6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine
説明
“6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 452967-47-4 . It has a molecular weight of 307.58 . The compound is a white to yellow solid .
Synthesis Analysis
Imidazopyridine, the core structure of this compound, is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H8BrClN2/c14-10-3-6-13-16-12 (8-17 (13)7-10)9-1-4-11 (15)5-2-9/h1-8H . This indicates that the compound has a complex structure with multiple rings and functional groups.Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a molecular weight of 307.58 . The InChI Code for this compound is 1S/C13H8BrClN2/c14-10-3-6-13-16-12 (8-17 (13)7-10)9-1-4-11 (15)5-2-9/h1-8H .科学的研究の応用
Antiparasitic Activity
Compounds with an imidazo[1,2-a]pyridine core have shown promise in antiparasitic activity. The unique structure of 6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine could be explored for its efficacy against parasitic organisms, potentially offering a new avenue for the treatment of diseases like leishmaniasis and malaria .
作用機序
Target of Action
It is known that imidazopyridine, a core structure in this compound, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Mode of Action
Biochemical Pathways
Imidazopyridine derivatives are known to possess various biological activities, indicating that they may interact with multiple biochemical pathways .
特性
IUPAC Name |
6-bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2/c1-9-6-11(15)7-18-8-13(17-14(9)18)10-2-4-12(16)5-3-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVZSCUIXRFTMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)C3=CC=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



